molecular formula C18H18N6O2S B2524054 N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide CAS No. 1903568-98-8

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Cat. No.: B2524054
CAS No.: 1903568-98-8
M. Wt: 382.44
InChI Key: LKZMBTUPPWRKMT-UHFFFAOYSA-N
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Description

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a useful research compound. Its molecular formula is C18H18N6O2S and its molecular weight is 382.44. The purity is usually 95%.
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Scientific Research Applications

Xanthine Oxidase Inhibition

One area of scientific research application for compounds similar to N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide involves their potential as xanthine oxidase inhibitors. The design and synthesis of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives have been explored for this purpose. A study identified a derivative with an IC50 value of 0.031 µM, demonstrating a ten-fold increase in potency compared to a precursor compound. This research highlighted the importance of the tetrazole moiety for enhancing interaction with the target enzyme and improving inhibitor potency (Zhang et al., 2019).

Corrosion Inhibition

Another application is in the field of corrosion inhibition. Compounds structurally related to this compound have been studied for their effectiveness in protecting mild steel in acidic media. Their efficacy was measured through various techniques, indicating that these inhibitors work by adsorbing onto the steel surface, following Langmuir adsorption isotherm principles. This research provides insights into developing new corrosion inhibitors for industrial applications (Yadav et al., 2015).

AMPA Receptor Potentiation

Compounds including the tetrahydrothiophene moiety have been explored for their potential as AMPA receptor potentiators, which could have applications in treating cognitive deficits associated with conditions such as schizophrenia. A specific compound identified for its promising pharmacological profile suggests a pathway to attenuate cognitive deficits, highlighting the relevance of these chemical structures in neuroscience research (Shaffer et al., 2015).

Anticancer Activity

Research into the anticancer activity of N-(3-(1H-tetrazol-1-yl)phenyl) isonicotinamide derivatives has shown that certain compounds can inhibit the proliferation of prostate cancer cells. These findings are critical in the ongoing search for new chemotherapeutic agents. The study points towards the activation of apoptosis as a mechanism of action, offering a promising direction for cancer treatment strategies (Wei et al., 2020).

Properties

IUPAC Name

N-[(1-phenyltetrazol-5-yl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2S/c25-18(13-6-8-19-17(10-13)26-15-7-9-27-12-15)20-11-16-21-22-23-24(16)14-4-2-1-3-5-14/h1-6,8,10,15H,7,9,11-12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZMBTUPPWRKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=CC(=C2)C(=O)NCC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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